molecular formula C19H30O5 B1674373 Idebenone CAS No. 58186-27-9

Idebenone

Cat. No.: B1674373
CAS No.: 58186-27-9
M. Wt: 338.4 g/mol
InChI Key: JGPMMRGNQUBGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idebenone (6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone) is a synthetic short-chain benzoquinone derivative initially developed as an analog of coenzyme Q10 (CoQ10) . It is a potent antioxidant with applications in neurodegenerative diseases (e.g., Alzheimer’s disease, Friedreich’s ataxia), mitochondrial disorders (e.g., Leber’s hereditary optic neuropathy, LHON), and dermatological conditions . Despite structural similarities to CoQ10, this compound exhibits distinct pharmacological properties, including enhanced solubility and a more efficient redox cycle, enabling superior radical scavenging activity at lower concentrations .

Preparation Methods

Historical Evolution of Idebenone Synthesis

The synthesis of this compound has undergone significant refinement since its initial discovery. Early methods relied on Friedel-Crafts acylation followed by sequential reduction and oxidation steps, yielding approximately 40% overall recovery. However, these processes faced challenges, including hazardous oxidizing agents and low scalability. The 2011 breakthrough by Organic Process Research & Development introduced a six-step route employing Heck cross-coupling and microwave-assisted reactions, achieving a 20% overall yield with improved safety. Concurrently, Chinese patent CN101333158A (2008) optimized Friedel-Crafts protocols using Cu(Salen) catalysts, boosting total yields to 58%. These advancements underscore the trade-offs between step efficiency, cost, and environmental sustainability.

Friedel-Crafts Acylation: A Traditional Approach

Reaction Mechanism and Optimization

The Friedel-Crafts acylation of 3,4,5-trimethoxytoluene with 10-acetoxydecanoyl chloride forms the ketone intermediate 6-(10-acetoxy-1-oxodecyl)-2,3-dimethoxy-5-methylphenol . Lewis acid catalysts (e.g., AlCl₃) facilitate electrophilic substitution at the aromatic ring’s para position. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions
  • Solvent : Halogenated alkanes (e.g., dichloromethane)
  • Catalyst loading : 2–4 molar equivalents relative to the toluene derivative.

This step typically achieves 65–70% yield but requires rigorous control to avoid over-acylation.

Hydrogenation and Dehydration

Subsequent hydrogenation of the ketone to 6-(10-acetoxydecyl)-2,3-dimethoxy-5-methylphenol employs 5% palladium on carbon under ambient conditions. The addition of dicyclohexylcarbodiimide (DCC) as a dehydrating agent enhances conversion by removing water, a byproduct of the hydrogenation. Optimal conditions involve:

  • DCC stoichiometry : 1–2 equivalents relative to the ketone
  • Reaction time : 5–9 hours
  • Solvent : Dimethylformamide (DMF) for improved catalyst dispersion.

Heck Cross-Coupling: A Modern Synthetic Route

Bromination and Coupling Steps

The 2011 methodology begins with brominating 3,4,5-trimethoxytoluene to 2-bromo-3,4,5-trimethoxy-1-methylbenzene . This intermediate undergoes Heck cross-coupling with 10-hydroxydec-1-ene under thermal or microwave conditions.

Microwave vs. Thermal Activation

  • Microwave heating (150°C, 20 min): 89% yield
  • Thermal heating (100°C, 12 h): 78% yield.

Microwave irradiation reduces reaction time and improves regioselectivity, minimizing dimerization byproducts.

Olefin Reduction and Oxidation

Post-coupling hydrogenation with palladium on carbon saturates the olefin, followed by oxidation using hydrogen peroxide in acetic acid to form the quinone moiety. This green oxidation protocol avoids toxic reagents like ceric ammonium nitrate, aligning with ICH Q3B guidelines.

Oxidation Strategies for Quinone Formation

Hydrogen Peroxide-Based Oxidation

The Heck route employs 30% H₂O₂ in acetic acid at 50°C, achieving 95% conversion to this compound. Benefits include:

  • Low toxicity : Water and oxygen as byproducts
  • Cost-effectiveness : Bulk availability of H₂O₂.

Cu(Salen)-Catalyzed Oxidation

Patent CN101333158A introduces Cu(Salen) (copper(II) salicylidene ethylenediamine) as a catalyst, enabling oxidation at 10–40°C with oxygen or enriched air. Key advantages:

  • Mild conditions : Reduced energy input
  • High selectivity : 99.7% HPLC purity.

Impurity Profiling and Control

This compound Impurity 4: Formation and Mitigation

This compound Impurity 4 (2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione) arises from:

  • Partial oxidation of the C10 side chain
  • Methylation at C3 instead of C2.

Process optimizations to limit Impurity 4 to <0.1% include:

  • Temperature control : <40°C during alkylation
  • Stoichiometric oxidants : Preventing over-oxidation.

Regulatory Considerations

As a specified impurity per ICH Q3B, this compound Impurity 4 requires stringent monitoring via HPLC or LC-MS. The Australian Therapeutic Goods Administration mandates ≤0.15% in final drug substances.

Industrial Scaling and Cost Analysis

Comparative Method Evaluation

Parameter Friedel-Crafts Heck Coupling
Overall Yield 58% 20%
Step Count 4 6
Catalyst Cost Low (Cu(Salen)) High (Pd/C)
Environmental Impact Moderate Low (H₂O₂ use)

The Friedel-Crafts method dominates industrial production due to lower catalyst costs and higher throughput, despite longer reaction times.

Solvent and Energy Efficiency

  • DMF vs. Dichloromethane : DMF improves hydrogenation efficiency but poses disposal challenges.
  • Microwave-assisted steps reduce energy consumption by 40% compared to thermal methods.

Scientific Research Applications

Neurological Disorders

Friedreich Ataxia

One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .

Idiopathic REM Sleep Behavior Disorder (iRBD)

Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .

Visual Impairments

Leber’s Hereditary Optic Neuropathy (LHON)

This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .

Table 1: Summary of Key Outcomes from LHON Studies

StudyTreatment GroupImprovement (logMAR)Statistical Significance
RHODOS TrialThis compound-0.135p < 0.05
PlaceboPlacebo-0.071Not significant

Mitochondrial Dysfunction

This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .

Case Studies and Real-World Evidence

Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:

  • Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
  • Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .

Comparison with Similar Compounds

Idebenone vs. Coenzyme Q10 (CoQ10)

Structural and Functional Differences

  • Molecular Weight: this compound (338.45 g/mol) is significantly smaller than CoQ10 (863.34 g/mol), facilitating better tissue penetration .
  • Redox Activity: this compound bypasses mitochondrial complex I defects (e.g., in LHON) by directly transferring electrons to complex III, whereas CoQ10 requires functional complex I .
  • Antioxidant Potency: this compound exhibits 10–100× greater antioxidant capacity in scavenging peroxyl radicals (ORAC assay) compared to CoQ10 .

Mitochondrial Effects

  • Mechanism: CoQ10 primarily supports electron transport chain (ETC) function, while this compound enhances mitochondrial respiration independently of ETC complexes at nanomolar concentrations by modulating gene expression (e.g., increasing antioxidant enzymes like SOD) .

Table 1: Physicochemical and Functional Comparison

Parameter This compound CoQ10
Molecular Weight (g/mol) 338.45 863.34
LogP ~4.5 ~20.0
ORAC Activity (µM TE) 3.5–4.2 0.5–1.0
Mitochondrial Targeting Complex III bypass Complex I-dependent

This compound vs. L-Ergothioneine

  • Antioxidant Specificity: this compound is more effective at scavenging nitric oxide (NO) and lipid peroxyl radicals, while L-ergothioneine excels in neutralizing hydroxyl radicals and singlet oxygen .
  • Bioavailability: L-ergothioneine has superior skin retention due to a dedicated transporter (OCTN1), whereas this compound requires nanocarriers (e.g., SLNs) for topical delivery .

Table 2: Antioxidant Activity Comparison

Assay This compound L-Ergothioneine
NO Scavenging (%) 85–90 60–65
Hydroxyl Radical (%) 50–55 90–95
ORAC (µM TE) 3.5–4.2 2.0–2.5

This compound vs. Resveratrol

  • Mechanism: Resveratrol activates sirtuins and AMPK for anti-inflammatory effects, while this compound suppresses NF-κB and ROS production .

This compound Derivatives

  • IDEPCA (this compound-Pyroglutamic Acid Ester): Enhances skin hydration by 30% compared to native this compound in SLN formulations, with equivalent antioxidant activity (ORAC = 3.8 µM TE) .
  • Novel Short-Chain Quinones (SCQs): Derivatives like QS-10 show 50% higher metabolic stability than this compound in HepG2 cells, improving cardioprotective effects in oxidative stress models .

Biological Activity

Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .

Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .

Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .

Case Studies and Clinical Trials

  • Leber's Hereditary Optic Neuropathy (LHON)
    A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .
    StudySample SizeTreatment DurationPrimary Outcome
    LEROS Study199 patientsUp to 24 monthsVision stabilization
    EAP Study87 patientsVaries60% benefit in vision improvement
  • Alzheimer's Disease
    A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects .
  • Idiopathic REM Sleep Behavior Disorder (iRBD)
    The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .

Safety Profile

This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms underlying Idebenone’s neuroprotective effects, and how can they be systematically validated in experimental models?

  • Methodological Answer : this compound’s neuroprotection is attributed to its dual role as an antioxidant and electron carrier in the mitochondrial respiratory chain . However, recent studies challenge its antioxidant efficacy at physiologically relevant concentrations, emphasizing the need for precise experimental validation . To validate mechanisms:

  • Use in vitro models (e.g., neuronal cell lines) to assess ROS scavenging via assays like DCFH-DA.
  • Employ in vivo models (e.g., mice with induced neurodegeneration) to measure mitochondrial membrane potential and ATP production.
  • Control for CoQ10 interference by comparing this compound’s effects in CoQ10-deficient vs. supplemented models .

Q. How should researchers select appropriate in vitro and in vivo models to study this compound’s efficacy in retinal or neurological disorders?

  • Methodological Answer :

  • For retinal disorders: Use transgenic mouse models of Leber’s Hereditary Optic Neuropathy (LHON) to assess visual acuity recovery via optokinetic response tests, as demonstrated in studies where this compound restored retinal ganglion cell function .
  • For neurological disorders: Prioritize models with mitochondrial dysfunction (e.g., Friedreich’s ataxia mice) and measure biomarkers like frataxin levels and locomotor deficits .
  • Ensure pharmacokinetic compatibility by referencing plasma and tissue concentration data (e.g., this compound’s vitreous humor penetration in mice ).

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro antioxidant activity and its limited tissue bioavailability in in vivo studies?

  • Methodological Answer : Discrepancies arise from differences in achievable tissue concentrations versus doses required for antioxidant effects . To address this:

  • Conduct pharmacokinetic profiling (e.g., LC-MS/MS) to quantify this compound levels in target tissues (brain, retina) across dosages .
  • Compare outcomes in dose-response studies (e.g., 150 mg/kg vs. 2000 mg/kg in mice ).
  • Re-evaluate mechanisms using transcriptomic or proteomic approaches to identify non-antioxidant pathways (e.g., ANO1 inhibition ).

Q. What experimental strategies can elucidate this compound’s inhibition of ANO1/TMEM16A chloride channels and its implications for cancer therapy?

  • Methodological Answer :

  • Use patch-clamp electrophysiology in ANO1-expressing cell lines (e.g., PC-3 prostate cancer cells) to measure chloride current inhibition .
  • Validate specificity by testing this compound’s effects on related channels (e.g., CFTR) and intracellular calcium signaling .
  • Assess therapeutic potential via functional assays:
  • Proliferation : MTT or BrdU assays.
  • Apoptosis : Caspase-3/7 activation and Annexin V staining.
  • Migration : Transwell or scratch-wound assays .

Q. How can computational tools refine this compound’s target prediction and repurposing for novel indications?

  • Methodological Answer :

  • Predict targets using PharmMapper or SwissTargetPrediction to analyze this compound’s 3D structure .
  • Construct protein-protein interaction networks via STRING and visualize with Cytoscape to identify downstream pathways (e.g., p53-mediated apoptosis ).
  • Validate predictions with in vitro high-throughput screening (e.g., kinase inhibition assays).

Q. Methodological Frameworks for this compound Research

Q. What are key considerations for designing robust clinical trials evaluating this compound in neurodegenerative diseases?

  • Methodological Answer :

  • Patient Stratification : Genetically confirm diagnoses (e.g., LHON mtDNA mutations) .
  • Outcome Measures : Use quantitative tools like the Scale for the Assessment and Rating of Ataxia (SARA) for Friedreich’s ataxia .
  • Dosage Optimization : Reference pharmacokinetic data (e.g., 2000 mg/kg in mice achieving therapeutic vitreous levels ).
  • Statistical Power : Include placebo arms and predefine endpoints to mitigate variability in disease progression .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting findings on this compound’s efficacy in Alzheimer’s disease models?

  • Methodological Answer :

  • Reconcile disparities by standardizing models (e.g., APP/PS1 vs. tauopathy mice) and outcome measures (e.g., Aβ plaque burden vs. cognitive maze tests).
  • Conduct meta-analyses of existing clinical trial data to identify subgroup responders .
  • Explore synergistic approaches (e.g., this compound + acetylcholinesterase inhibitors) in combinatorial trials.

Q. Tables for Reference

Table 1: this compound Pharmacokinetics in Preclinical Models

Model TypeDose (mg/kg)Plasma Concentration (ng/ml)Target Tissue PenetrationReference
LHON Mice2000450 ± 120Vitreous humor: 38 ± 5
Friedreich’s Mice150220 ± 80Brain: 12 ± 3

Table 2: Key In Vitro Assays for this compound Mechanism Studies

Assay TypeApplicationExample MetricsReference
Patch-ClampANO1 channel inhibitionChloride current reduction (%)
ROS ScavengingAntioxidant capacityDCFH-DA fluorescence intensity
Mitochondrial RespirationElectron transport chain activityOCR (Oxygen Consumption Rate)

Properties

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040678
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-27-9
Record name Idebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idebenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name idebenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.